![molecular formula C16H15N3O3S B2685427 N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]methanesulfonamide CAS No. 38501-68-7](/img/structure/B2685427.png)
N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]methanesulfonamide” is a derivative of quinazolin-4 (3H)-one . Quinazolin-4 (3H)-one derivatives have been synthesized with the aim of developing potent analgesic, anti-inflammatory, and antimicrobial agents .
Synthesis Analysis
The compound was synthesized by adding appropriate aromatic/heterocyclic aldehydes in fraction with the well stirred mixture of 2-hydrazinyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide in ethanol and a few drops of glacial acetic acid .Molecular Structure Analysis
The molecular structure of this compound was characterized by FT-IR, 1H-NMR, and mass spectroscopy .Aplicaciones Científicas De Investigación
Anti-Inflammatory Activity
Quinazolinone derivatives have been shown to possess anti-inflammatory properties . They inhibit the enzyme cyclooxygenase (COX), which is involved in the inflammatory process . This makes them potential candidates for the development of new non-steroidal anti-inflammatory drugs (NSAIDs).
Analgesic Activity
In addition to their anti-inflammatory properties, quinazolinone derivatives have also been found to have analgesic (pain-relieving) effects . This could make them useful in the development of new pain management medications.
Antimicrobial Activity
Quinazolinone derivatives have demonstrated antimicrobial activity against various strains of bacteria . This suggests they could be used in the development of new antibiotics.
Antitubercular Activity
Some quinazolinone derivatives have shown potential for the treatment of tuberculosis . They have demonstrated activity against Mycobacterium tuberculosis, the bacterium that causes this disease.
Anti-HIV Activity
Quinazolinone derivatives have also been investigated for their potential anti-HIV activity . They could potentially be used in the development of new treatments for HIV and AIDS.
Anticancer Activity
Quinazolinone derivatives have been studied for their potential anticancer properties . They have shown activity against certain types of cancer cells, suggesting they could be used in the development of new cancer treatments.
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-11-17-15-6-4-3-5-14(15)16(20)19(11)13-9-7-12(8-10-13)18-23(2,21)22/h3-10,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAZFJJORZCDMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

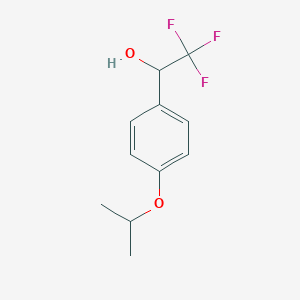
![6-chloro-N'-[1-(difluoromethyl)cyclopentanecarbonyl]pyridine-2-carbohydrazide](/img/structure/B2685347.png)
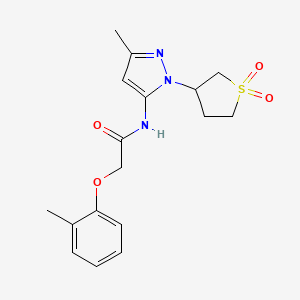
![5-benzyl-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2685350.png)
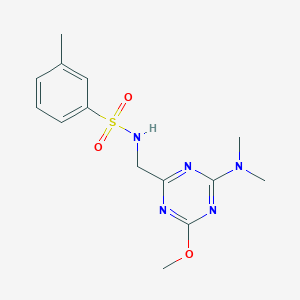
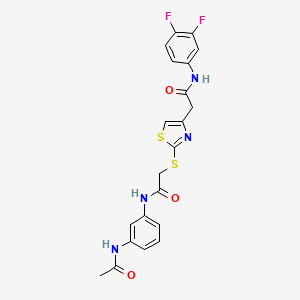

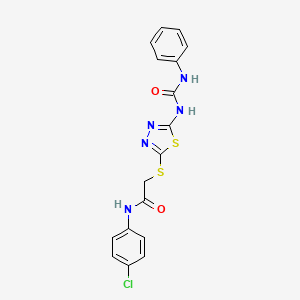
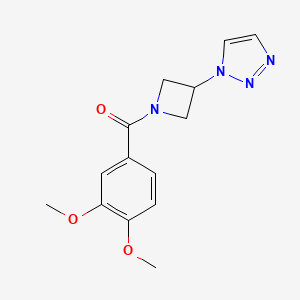

![(E)-N-(4-chlorobenzo[d]thiazol-7-yl)-3-(3-nitrophenyl)acrylamide](/img/structure/B2685362.png)
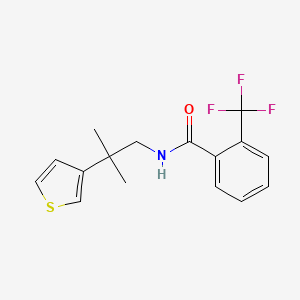
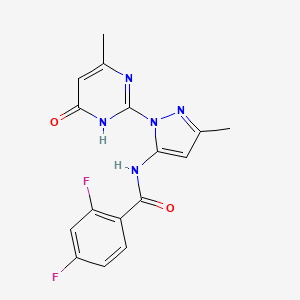
![4-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-ethyl-1H-pyrazol-3-yl}sulfonyl)thiomorpholine](/img/structure/B2685367.png)